

isomers of dicaffeoylquinic acid and their structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dicaffeoylquinic acid	
Cat. No.:	B15575637	Get Quote

An In-depth Technical Guide to the Isomers of **Dicaffeoylquinic Acid**: Structures, Analysis, and Biological Activity

Introduction

Dicaffeoylquinic acids (diCQAs) are a significant class of phenolic compounds found widely in the plant kingdom, notably in coffee beans, artichokes, and various medicinal herbs.[1] These molecules are esters formed from the combination of one quinic acid molecule and two caffeic acid molecules.[1] The specific attachment points of the two caffeoyl groups to the quinic acid core give rise to several positional isomers. The six most common isomers are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-**dicaffeoylquinic acid**.[1]

These isomers share the same molecular weight and elemental composition, making their differentiation a considerable analytical challenge.[1] However, their distinct stereochemistry often leads to different biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4] This guide provides a comprehensive overview of diCQA isomers, focusing on their structures, comparative quantitative data, and the detailed experimental protocols used for their analysis, tailored for researchers, scientists, and drug development professionals.

Core Structures of Dicaffeoylquinic Acid Isomers

The fundamental structure of a **dicaffeoylquinic acid** consists of a quinic acid core, which is a cyclohexanecarboxylic acid with four hydroxyl groups. Two of these hydroxyl groups are

esterified with caffeic acid. The numbering of the carbon atoms on the quinic acid ring dictates the nomenclature of the resulting isomer. For example, in 3,5-**dicaffeoylquinic acid**, the caffeoyl groups are attached at positions 3 and 5 of the quinic acid ring. While all isomers share the parent deprotonated molecule [M-H]⁻ at m/z 515 in mass spectrometry, their structural differences are key to their separation and distinct biological functions.[1][5]

Quantitative Data Summary

The differentiation and quantification of diCQA isomers are critical for understanding their respective biological activities. The following tables summarize key quantitative data related to their mass spectrometry fragmentation and antioxidant properties.

Table 1: Characteristic Mass Spectrometry Fragmentation of diCQA Isomers

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for distinguishing diCQA isomers. Upon collision-induced dissociation (CID), the parent ion (m/z 515) fragments into characteristic product ions. The relative intensities of these fragments are often diagnostic for specific isomers.[1] The ease of removing a caffeoyl residue generally follows the order: $1 \approx 5 > 3 > 4$.[6][7][8]

Isomer	Parent Ion [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)	Diagnostic Features
1,5-diCQA	515	353, 191, 179	The ease of caffeoyl residue removal is high.[1]
3,4-diCQA	515	353, 191, 179, 173	Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1]
3,5-diCQA	515	353, 191, 179	Shows a selective loss of water under certain conditions, a feature not observed for the 4,5-isomer.[1]
4,5-diCQA	515	353, 191, 179	Exhibits different fragment ion ratios compared to other isomers.

Data compiled from literature sources.[1]

Table 2: Comparative Antioxidant Activity of diCQA Isomers

Dicaffeoylquinic acids are potent antioxidants. Their activity can be quantified using various assays, with results often expressed as IC50 or EC50 values (the concentration required to achieve 50% of the maximal effect). Studies suggest that 4,5-diCQA may exhibit superior antioxidant activity compared to its other isomers in some assays.[9]

Isomer	Assay	Result	Unit
3,4-diCQA	DPPH Scavenging Activity	68.91	EC50 (μg/mL)[9]
Ferric Reducing Activity	2.18	EC50 (μg/mL)[9]	
3,5-diCQA	DPPH Radical Scavenging	71.8	IC50 (μΜ)[10]
Superoxide Production Inhibition (fMLF-activated neutrophils)	1.92	IC50 (μM)[10]	
4,5-diCQA	DPPH Radical Scavenging	19.8	IC50 (μΜ)[4]
Superoxide Production Inhibition (fMLF-activated neutrophils)	1.49	IC50 (μM)[4]	

Note: Direct comparison of values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and robust methodologies are crucial for the accurate study of diCQA isomers.

Protocol for Extraction and Quantification of diCQA Isomers by LC-MS

This protocol provides a general method for extracting and analyzing diCQAs from plant material.[11]

Materials:

- · Fresh or freeze-dried plant tissue
- 80% Methanol
- Vortex mixer and sonicator
- Centrifuge
- 0.22 μm syringe filters
- LC-MS system
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

- Extraction: Grind the plant tissue to a fine powder. Extract the powder with 80% methanol at a 1:10 (w/v) ratio by vortexing and sonicating.[11]
- Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet solid debris.[11]
- Filtration: Collect the supernatant and filter it through a 0.22 μm syringe filter before analysis.
 [11]
- LC-MS Analysis: Inject the filtered extract onto the LC-MS system.
- Separation: Separate the diCQA isomers using a reversed-phase C18 column and a gradient elution with the mobile phases A and B.[1][11]
- Detection: Detect and quantify the isomers using mass spectrometry in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 515 and its characteristic fragments.
 [1][5]

Protocol for Isolation and Purification of 4,5-diCQA from Green Coffee Beans

This protocol details a multi-step process for purifying a specific isomer for further study.[12]

Part 1: Crude Extraction

- Sample Preparation: Grind high-quality green coffee beans to a fine powder (< 0.5 mm).[12]
- Solvent Extraction: Weigh 100 g of the powder and add 1 L of 70% ethanol. Sonicate the mixture for 30 minutes, followed by stirring at room temperature for at least 4 hours.[12]
- Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.[12]

Part 2: Solid-Phase Extraction (SPE) Cleanup

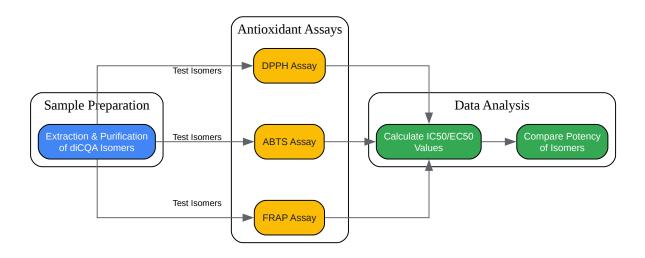
- Column Conditioning: Use a C18 SPE cartridge, conditioned sequentially with methanol and then water.
- Loading: Dissolve the crude extract in water and load it onto the cartridge.
- Washing: Wash the cartridge with water to remove highly polar impurities.
- Elution: Elute the diCQA fraction with 80% methanol. Evaporate the methanol to yield a semi-purified extract.[12]

Part 3: Preparative HPLC Purification

- System: Use a preparative HPLC system with a UV-Vis detector and a fraction collector. A
 C18 column is typically used.[12]
- Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase and filter it through a 0.45 μ m syringe filter.[12]
- Chromatography: Inject the sample and run a gradient elution program optimized to separate the target 4,5-diCQA isomer from other compounds.
- Fraction Collection: Collect the fractions corresponding to the 4,5-diCQA peak based on the UV chromatogram.

• Purity Analysis: Confirm the purity of the collected fraction using analytical HPLC-MS.

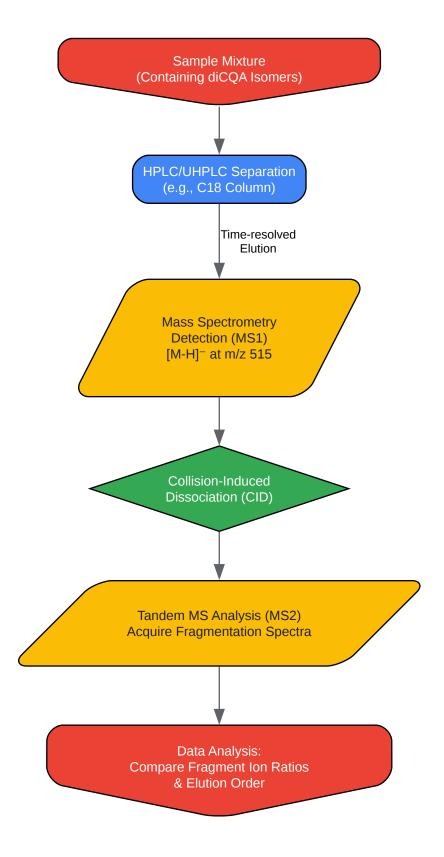
Protocol for DPPH Radical Scavenging Assay


This assay is commonly used to determine the antioxidant capacity of chemical compounds.[9]

Procedure:

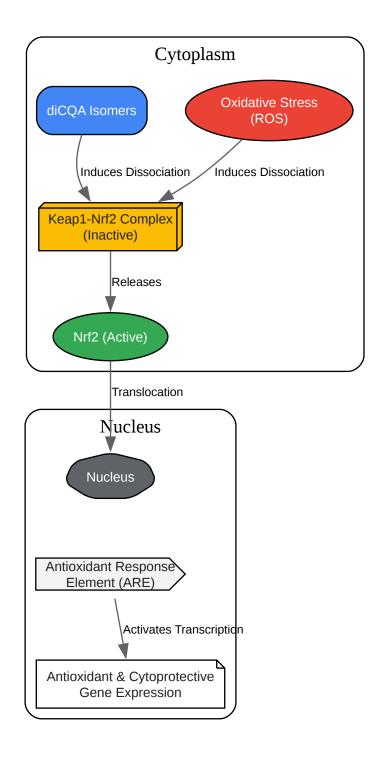
- Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), typically 0.1
 mM, in methanol or ethanol.[9]
- Reaction Mixture: Add various concentrations of the diCQA isomer sample to the DPPH solution in a 96-well plate or cuvettes.
- Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.
- Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [
 (A_control A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution without the sample).[9]
- IC50 Determination: Determine the IC50 value, the concentration required to scavenge 50% of DPPH radicals, by plotting the inhibition percentage against the sample concentrations.[9]

Visualizations: Workflows and Signaling Pathways



Click to download full resolution via product page

Caption: Experimental workflow for the comparative analysis of diCQA isomer antioxidant activity.



Click to download full resolution via product page

Caption: General workflow for the differentiation of diCQA isomers using LC-MS/MS.

Click to download full resolution via product page

Caption: Activation of the Nrf2 antioxidant signaling pathway by diCQA isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3,5-Dicaffeoylquinic Acid | CAS 2450-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [isomers of dicaffeoylquinic acid and their structures].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15575637#isomers-of-dicaffeoylquinic-acid-and-their-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com